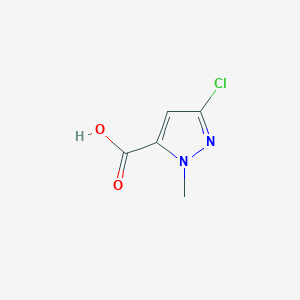

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKGTUGORXMNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596987 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173841-02-6 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (C₅H₅ClN₂O₂), a heterocyclic compound of interest in medicinal chemistry and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this paper combines reported data with predicted values and comparative analysis of structurally similar pyrazole derivatives. This guide includes a summary of its basic properties, proposed experimental protocols for their determination, a plausible synthetic route, and an analysis of its potential reactivity and biological significance. The information is presented to facilitate further research and application of this compound in various scientific domains.

Core Physicochemical Properties

The basic properties of this compound are summarized below. It is important to note that while some data is available from chemical databases, key experimental values such as pKa, melting point, and solubility are not explicitly reported for this compound. Therefore, values from closely related analogs are provided for comparative context.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride (Analog) | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Analog) |

| CAS Number | 173841-02-6[1][2][3] | 696-22-0 | 500011-86-9[4] |

| Molecular Formula | C₅H₅ClN₂O₂[1] | C₅H₇ClN₂O₂ | C₉H₅BrClN₃O₂[4] |

| Molecular Weight | 160.56 g/mol [1] | 162.58 g/mol | 302.51 g/mol [4] |

| Melting Point | Not Reported | 150-155 °C | 197-200 °C[4] |

| Boiling Point | Not Reported | Not Reported | 477.4 ± 45.0 °C (Predicted)[4] |

| pKa | Not Reported | Not Reported | 2.39 ± 0.36 (Predicted)[4] |

| Solubility | Not Reported | Good solubility in water, ethanol, and methanol | Slightly soluble in DMSO and Methanol[4] |

| Appearance | Not Reported | White to off-white crystalline solid | White powder[4] |

Synthesis and Reactivity

Proposed Synthesis Workflow

A common method for synthesizing pyrazole carboxylic acids involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent, followed by functional group manipulations. A potential pathway to this compound is outlined below.

References

An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

CAS Number: 173841-02-6

This technical guide provides a comprehensive overview of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and potential applications, adhering to stringent data presentation and visualization standards.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While specific experimental data for some properties are not publicly available, values have been estimated based on closely related analogs and computational models.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 173841-02-6 | [1] |

| Molecular Formula | C₅H₅ClN₂O₂ | [1] |

| Molecular Weight | 160.56 g/mol | [1] |

| Monoisotopic Mass | 160.0039551 Da | [1] |

| Appearance | White to off-white crystalline solid (Expected) | [2] |

| Melting Point | 150-155 °C (Estimated range based on 3-methyl-1H-pyrazole-5-carboxylic acid HCl) | [2] |

| Solubility | Good solubility in water, ethanol, and methanol (Inferred from analogs) | [2] |

| XlogP (Predicted) | 1.1 |[1][3] |

Table 2: Spectroscopic Data (Expected Characteristics)

| Technique | Expected Peaks and Features |

|---|---|

| ¹H NMR | - -COOH Proton: A broad singlet, typically downfield (>10 ppm).- Pyrazole Ring Proton: A singlet for the C4-H, expected in the aromatic region (~6.5-7.5 ppm).- N-CH₃ Protons: A singlet for the methyl group (~3.5-4.5 ppm). |

| ¹³C NMR | - Carbonyl Carbon (-COOH): ~160-170 ppm.- Pyrazole Ring Carbons: C3 (~140-150 ppm, attached to Cl), C4 (~110-120 ppm), C5 (~135-145 ppm, attached to COOH).- N-CH₃ Carbon: ~35-45 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹.- C-O Stretch: 1210-1320 cm⁻¹.- C=N Stretch (Pyrazole Ring): ~1500-1600 cm⁻¹.- C-Cl Stretch: ~600-800 cm⁻¹. |

| Mass Spectrometry | - [M]+•: Molecular ion peak at m/z ≈ 160.- [M+H]⁺: Protonated molecular ion at m/z ≈ 161.- Isotope Pattern: Characteristic 3:1 ratio for the M and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl. |

Synthesis and Experimental Protocols

References

- 1. This compound | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Abstract: This document provides a comprehensive technical overview of the molecular structure, properties, and analytical characterization of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. This guide includes detailed physicochemical properties, predicted spectroscopic data, a plausible synthetic pathway with experimental protocols, and its role as a chemical intermediate. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound belonging to the pyrazole class. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This specific molecule is substituted with a chlorine atom at the C3 position, a methyl group at the N1 position, and a carboxylic acid group at the C5 position. These functional groups make it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2]

Table 1: General Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 173841-02-6[3] |

| Molecular Formula | C₅H₅ClN₂O₂[3][4] |

| Canonical SMILES | CN1C(=CC(=N1)Cl)C(=O)O[4] |

| InChI Key | CSKGTUGORXMNNS-UHFFFAOYSA-N[3][4] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 160.56 g/mol | PubChem[3] |

| Monoisotopic Mass | 160.00395 Da | PubChem[3][4] |

| XLogP | 1.1 | PubChem[3][4] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 55.1 Ų | PubChem[3] |

| Complexity | 153 | PubChem[3] |

Molecular Structure and Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data for this exact compound is not publicly available, its spectral characteristics can be reliably predicted based on its functional groups.

Chemical Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show three distinct signals.

-

A singlet corresponding to the pyrazole ring proton (C4-H) in the aromatic region (δ 6.5-7.5 ppm).

-

A singlet for the N-methyl (N-CH₃) protons (δ 3.5-4.5 ppm).

-

A broad singlet for the carboxylic acid proton (COOH) at a downfield chemical shift (δ 10-13 ppm).

-

-

¹³C NMR: The spectrum should display five signals corresponding to the five carbon atoms in the molecule.

-

The carboxylic acid carbonyl carbon (C=O) at a significantly downfield position (δ 160-175 ppm).

-

Three signals for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (δ 110-150 ppm).

-

One signal for the N-methyl carbon (N-CH₃) in the aliphatic region (δ 30-40 ppm).

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present. The characteristic absorption bands are summarized below.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Very broad, due to hydrogen bonding[5][6] |

| Aromatic (C-H) | Stretching | ~3100 | Medium to weak |

| Aliphatic (C-H) | Stretching | 2900-3000 | Medium to weak |

| Carbonyl (C=O) | Stretching | 1690-1760 | Strong, sharp[5] |

| Pyrazole Ring (C=N, C=C) | Stretching | 1450-1600 | Medium to strong |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Medium[5] |

| C-Cl | Stretching | 600-800 | Medium to strong |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 160 and 162 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for pyrazoles and carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da), loss of a chlorine radical (-Cl, 35/37 Da), and cleavage of the pyrazole ring.[7][8]

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

Table 4: Predicted Collision Cross Section (CCS) Data

| Adduct Type | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.01123 | 127.2 |

| [M+Na]⁺ | 182.99317 | 138.2 |

| [M-H]⁻ | 158.99667 | 127.6 |

| [M+NH₄]⁺ | 178.03777 | 147.6 |

Data sourced from PubChem predictions.[4]

Synthesis and Characterization

Plausible Synthetic Pathway

While specific literature for the synthesis of this exact molecule is scarce, a plausible multi-step synthetic route can be proposed based on established pyrazole chemistry. A common approach involves the construction of the pyrazole ring, followed by functional group manipulations.

Experimental Protocols

The following are generalized, representative protocols for the synthesis and characterization steps outlined above.

Protocol 3.2.1: Synthesis of Ethyl 3-Chloro-1-methyl-1H-pyrazole-5-carboxylate (Intermediate 3)

-

N-Methylation: To a solution of the starting pyrazole ester in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate. Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Chlorination: Dissolve the crude N-methylated pyrazole in a chlorinated solvent (e.g., chloroform or dichloromethane). Add a chlorinating agent such as N-Chlorosuccinimide (NCS) portion-wise. Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

-

Purification: Upon completion, cool the reaction mixture, wash with an aqueous solution of sodium bisulfite and then brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel to yield the chlorinated ester.

Protocol 3.2.2: Saponification to this compound (Final Product)

-

Hydrolysis: Dissolve the purified ethyl ester intermediate in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH). Heat the mixture to reflux for 2-4 hours.

-

Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid, which should precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3.2.3: Structural Characterization The final product's identity and purity should be confirmed using a suite of analytical techniques:

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the proton and carbon framework.

-

Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

-

HPLC: Assess the purity of the final compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Application as a Chemical Intermediate

Substituted pyrazole carboxylic acids are highly versatile intermediates. The presence of three distinct functional handles—the carboxylic acid, the chloro group, and the pyrazole ring itself—allows for selective chemical transformations. The carboxylic acid can be converted to esters, amides, or other derivatives, while the chloro group can participate in nucleophilic substitution or cross-coupling reactions. This makes the title compound a key building block for creating libraries of complex molecules for screening in drug discovery and agrochemical development.

References

- 1. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 3. This compound | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, including its chemical properties, synthesis, and applications, with a focus on experimental details and structured data presentation.

Nomenclature and Chemical Structure

The compound with the common name this compound is a heterocyclic organic compound. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its preferred name is 5-Chloro-2-methyl-2H-pyrazole-3-carboxylic acid .[1][2] The discrepancy in numbering arises from the rules for naming substituted pyrazoles, where the position of the substituents dictates the lowest possible locants. For clarity and consistency with database entries like PubChem, both names are often referenced.

-

Molecular Formula: C₅H₅ClN₂O₂[1]

-

InChI: InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10)[2]

-

SMILES: CN1C(=CC(=N1)Cl)C(=O)O[2]

Physicochemical Properties

A summary of the key chemical and physical properties is presented below. These properties are crucial for handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 160.56 g/mol | [1] |

| Monoisotopic Mass | 160.0039551 Da | [1] |

| CAS Number | 173841-02-6 | [1] |

| Appearance | White to off-white crystalline solid (typical) | |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis and Experimental Protocols

This compound and its derivatives are key intermediates in the synthesis of various agrochemicals and pharmaceuticals.[3][4] The synthesis generally involves the formation of the pyrazole ring, followed by chlorination and methylation. While specific, detailed protocols for this exact molecule are proprietary or embedded in patent literature, a generalizable synthetic workflow can be outlined. A related synthesis for an ethyl ester derivative is described in patent literature, which involves methylation followed by chlorination.[5]

Logical Workflow for Synthesis: The synthesis of pyrazole carboxylic acids often follows a multi-step process, which can be generalized as shown in the diagram below.

Caption: Generalized synthetic workflow for pyrazole carboxylic acids.

Experimental Protocol: Synthesis of a Related Compound, Ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate [5][6]

This protocol, adapted from patent literature for a similar structure, illustrates the key chemical transformations.

Step 1: Methylation of Ethyl 3-ethyl-5-pyrazolecarboxylate

-

Combine Ethyl 3-ethyl-5-pyrazolecarboxylate with a methylating agent such as dimethyl carbonate.

-

The reaction is typically carried out in a suitable solvent under controlled temperature conditions to yield Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate. The use of dimethyl carbonate is noted as a greener alternative to highly toxic reagents like dimethyl sulfate.[5]

Step 2: Chlorination of the Methylated Intermediate

-

The product from Step 1, Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, is dissolved in a suitable solvent.

-

A chlorinating agent is introduced. One described method uses hydrochloric acid and hydrogen peroxide, which is presented as a safer alternative to sulfuryl chloride.[5] Another method employs electrochemical chlorination.[6]

-

The reaction proceeds to form the chlorinated product, Ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate.

Step 3: Hydrolysis to Carboxylic Acid (General Step)

-

The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

Applications in Research and Drug Development

Pyrazole carboxylic acids are valuable scaffolds in medicinal and agricultural chemistry. Their derivatives have shown a wide range of biological activities.

-

Agrochemicals: This class of compounds serves as crucial intermediates for synthesizing modern pesticides and acaricides.[5] For instance, the related compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a reagent for creating anti-microbial agents.[4]

-

Pharmaceuticals: Pyrazole derivatives are known to be bioactive and are used in drug development.[3][7] They are investigated for targeting enzymes like kinases and proteases.[7] The specific combination of chloro and methyl substituents on the pyrazole ring can significantly influence binding interactions with biological targets.[3][7]

Relationship of Core Compound to Applications:

Caption: Application pathways for the core pyrazole intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Warning) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |

| H335 | May cause respiratory irritation | STOT SE 3 - Respiratory tract irritation (Warning) |

Source: [1]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound, or 5-Chloro-2-methyl-2H-pyrazole-3-carboxylic acid, is a versatile chemical intermediate with significant applications in the synthesis of complex molecules for the agrochemical and pharmaceutical industries. Its synthesis involves established organic chemistry reactions, with modern advancements focusing on greener and safer protocols. A thorough understanding of its physicochemical properties and handling requirements is essential for its effective and safe use in research and development.

References

- 1. This compound | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. Buy 3-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylic acid | 458543-79-8 [smolecule.com]

- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 [chemicalbook.com]

- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 7. chemshuttle.com [chemshuttle.com]

Physical and chemical properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details available data, outlines general experimental protocols for its synthesis and analysis, and presents logical workflows for its handling and characterization.

Core Properties and Data

This compound is a substituted pyrazole derivative. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H5ClN2O2 | PubChem[1] |

| Molecular Weight | 160.56 g/mol | PubChem[1] |

| CAS Number | 173841-02-6 | PubChem[1] |

| Appearance | White to off-white crystalline solid (predicted) | ChemShuttle |

| Melting Point | 150-155 °C (for the related compound 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride) | ChemShuttle |

| Boiling Point | Not available | |

| Solubility | Soluble in water, ethanol, and methanol (for the related compound 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride) | ChemShuttle |

| Predicted pKa | 1.90 ± 0.38 (for the related compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) | ChemicalBook[2] |

| Predicted XlogP | 1.1 | PubChem[1] |

| Monoisotopic Mass | 160.0039551 Da | PubChem[1] |

Table 2: Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem.[1]

Experimental Protocols

Synthesis

A plausible synthetic route for this compound involves a multi-step process starting from a suitable pyrazole precursor, followed by methylation, chlorination, and hydrolysis.

Step 1: Methylation of a Pyrazole Precursor (General Procedure)

This step introduces the methyl group at the N1 position of the pyrazole ring.

-

Materials: Pyrazole-5-carboxylic acid ethyl ester, a methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., potassium carbonate, sodium hydride), and a suitable solvent (e.g., acetone, DMF).

-

Procedure:

-

Dissolve the pyrazole-5-carboxylic acid ethyl ester in the chosen solvent in a reaction flask.

-

Add the base to the solution and stir.

-

Slowly add the methylating agent to the reaction mixture at a controlled temperature.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude 1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester.

-

Purify the product using techniques like column chromatography or recrystallization.

-

Step 2: Chlorination of the Pyrazole Ring (General Procedure)

This step introduces the chlorine atom at the C3 position.

-

Materials: 1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester, a chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride), and a solvent (e.g., acetonitrile, dichloromethane).

-

Procedure:

-

Dissolve the methylated pyrazole ester in the solvent.

-

Add the chlorinating agent portion-wise to the solution, maintaining a specific reaction temperature.

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

Work up the reaction mixture to remove the solvent and any byproducts.

-

Purify the resulting this compound ethyl ester.

-

Step 3: Hydrolysis of the Ethyl Ester (General Procedure)

The final step is the conversion of the ethyl ester to the carboxylic acid.

-

Materials: this compound ethyl ester, a base (e.g., sodium hydroxide, lithium hydroxide) or an acid (e.g., hydrochloric acid), and a solvent system (e.g., ethanol/water, THF/water).

-

Procedure:

-

Dissolve the chlorinated pyrazole ester in the solvent mixture.

-

Add the base or acid and heat the mixture to reflux.

-

Monitor the reaction until the ester is fully hydrolyzed.

-

Cool the reaction mixture and acidify it (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

-

Filter the solid, wash it with cold water, and dry it to obtain the final product, this compound.

-

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition and Processing: Acquire ¹H and ¹³C NMR spectra. Process the data by applying Fourier transformation, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the proton ratios.

-

Expected Signals:

-

¹H NMR: A singlet for the N-methyl protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton (which may exchange with D₂O).

-

¹³C NMR: Signals for the N-methyl carbon, the pyrazole ring carbons (including the carbon bearing the chlorine atom), and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy (General Protocol)

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[3][4]

-

A strong C=O stretching band for the carboxylic acid, typically around 1700-1725 cm⁻¹.[5]

-

C-H stretching and bending vibrations for the methyl group and the pyrazole ring.

-

C-N and C=N stretching vibrations characteristic of the pyrazole ring.

-

A C-Cl stretching vibration.

-

Mass Spectrometry (MS) (General Protocol)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Expected Results:

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (160.56 g/mol ).

-

Characteristic fragment ions resulting from the loss of moieties such as -COOH, -Cl, or -CH₃.

-

Visualizations

The following diagrams illustrate the proposed workflows for the synthesis and analysis of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. This compound | C5H5ClN2O2 | CID 18970459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 127892-62-0 CAS MSDS (4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

Technical Guidance: Solubility and Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data, experimental protocols for solubility determination, and the synthetic context of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative data for structurally related compounds to infer potential solubility characteristics. Furthermore, a detailed, standardized experimental protocol for solubility determination is provided, alongside a visualization of a relevant synthetic pathway.

Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility |

| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |

| Methanol | Not Specified | Slightly Soluble[1] |

Additionally, another related compound, 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride, is reported to have good solubility in water, ethanol, and methanol, suggesting that polar solvents are generally suitable for dissolving pyrazole carboxylic acid derivatives. The presence of both a carboxylic acid group and a chlorinated pyrazole ring in the target compound suggests it will exhibit moderate polarity.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4][5] This protocol outlines the necessary steps for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Glass vials or flasks with screw caps

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.[6][7][8]

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[4]

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[3][5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method or other appropriate quantitative technique.

-

Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration in the experimental samples.[2][3]

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent by multiplying the determined concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

-

Synthetic Pathway Visualization

This compound is a key intermediate in the synthesis of various agrochemicals, such as acaricides. The following diagram illustrates a general synthetic route for the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, where a similar pyrazole carboxylic acid derivative is a precursor.

References

- 1. agreencobio.com [agreencobio.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. scielo.br [scielo.br]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Spectral Analysis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the heterocyclic compound 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data, information from analogous structures, and established principles of spectroscopic analysis. The content is structured to serve as a valuable resource for researchers in medicinal chemistry, agrochemistry, and materials science where pyrazole derivatives are of significant interest.

Compound Overview

Structure and Properties:

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of a carboxylic acid group, a chloro substituent, and an N-methyl group imparts specific chemical properties that are crucial for its interaction with biological targets and its utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂ | PubChem[1][2] |

| Molecular Weight | 160.56 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 160.0039551 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 173841-02-6 | PubChem[1] |

Predicted and Expected Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below.

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show three distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[3] |

| ~7.0-7.5 | Singlet | 1H | C4-H | The single proton on the pyrazole ring is expected to be a singlet. Its chemical shift is influenced by the adjacent chloro and carboxylic acid groups. |

| ~3.8-4.2 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom will appear as a singlet in this region. |

¹³C NMR (Carbon NMR):

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-170 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is expected in this downfield region.[3] |

| ~140-150 | C5 (Carboxylic Acid attached) | The carbon atom of the pyrazole ring attached to the carboxylic acid group. |

| ~135-145 | C3 (Chloro attached) | The carbon atom of the pyrazole ring bearing the chloro substituent. |

| ~110-120 | C4 | The CH carbon of the pyrazole ring. |

| ~35-45 | N-CH₃ | The carbon of the N-methyl group. |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad band, characteristic of a hydrogen-bonded carboxylic acid.[3] |

| 1680-1720 | C=O stretch | Carboxylic Acid | Strong, sharp absorption.[3] |

| ~1600 | C=N stretch | Pyrazole Ring | Medium to weak absorption. |

| ~1450 | C-H bend | Methyl Group | Medium absorption. |

| 1210-1320 | C-O stretch | Carboxylic Acid | Medium absorption. |

| 920-960 | O-H bend (out-of-plane) | Carboxylic Acid | Broad, medium absorption. |

| ~700-800 | C-Cl stretch | Chloro Group | Medium to strong absorption. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

| Ion | Predicted m/z |

| [M]⁺ | 160.00 |

| [M+H]⁺ | 161.01 |

| [M+Na]⁺ | 182.99 |

| [M-H]⁻ | 158.99 |

Data sourced from predicted values on PubChemLite.[4]

Experimental Protocols

While specific experimental protocols for this exact molecule are not published, the following are generalized, standard procedures for obtaining the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the acidic proton signal may be exchanged in protic solvents.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used, and chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

-

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are determined. Both positive and negative ion modes are typically run to observe different adducts.

Synthesis Pathway

A plausible synthesis for this compound can be conceptualized based on known pyrazole chemistry, often involving the hydrolysis of a corresponding ester. A potential synthetic route is outlined below.

Caption: A potential two-step synthesis of the target compound.

Experimental Workflow

The general workflow for the characterization of a newly synthesized batch of this compound would follow a logical progression of analytical techniques.

Caption: Standard workflow for the spectral characterization of a chemical compound.

References

The Ascendancy of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

Introduction: In the landscape of medicinal chemistry, the pyrazole ring system stands as a "privileged scaffold," a core molecular structure frequently found in potent and successful therapeutic agents.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse biological interactions.[3][4][5] The addition of a carboxylic acid functional group to this scaffold further enhances its utility, providing a crucial anchor for molecular interactions and a versatile handle for synthetic modification.[6] This technical guide delves into the seminal discoveries, historical milestones, and key experimental methodologies that have defined the field of pyrazole carboxylic acids, tracing their journey from foundational synthesis to their role in modern drug development.

Foundational Discoveries and Synthesis

The history of pyrazole chemistry begins in the late 19th century. The pyrazole ring itself was first synthesized by German chemist Ludwig Knorr in 1883, not as a simple pyrazole, but as a pyrazolone derivative from the condensation of ethyl acetoacetate and phenylhydrazine.[3] Just a few years later, in 1889, Eduard Buchner accomplished the first synthesis of the parent pyrazole compound by decarboxylating pyrazole-3,4,5-tricarboxylic acid.[3]

These early discoveries paved the way for generalized synthetic routes that remain fundamental to this day. The most common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a hydrazine derivative.[5][7]

Experimental Protocol: Knorr Pyrazole Synthesis (General)

This protocol outlines the fundamental reaction for forming a polysubstituted pyrazole ring.

-

Reactant Preparation: A solution of a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) is prepared in a suitable solvent, typically ethanol or acetic acid.

-

Hydrazine Addition: A hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) is added to the solution. The reaction can be sensitive to pH, and acidic or basic catalysis may be employed.

-

Cyclocondensation: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled. The product may precipitate directly or require solvent evaporation followed by extraction. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final pyrazole derivative.

The regioselectivity of the reaction (i.e., which nitrogen atom of an unsymmetrical hydrazine attacks which carbonyl group) can be a challenge, sometimes resulting in a mixture of isomers.[7]

Caption: General workflow for the Knorr Pyrazole Synthesis.

Key Pyrazole Carboxylic Acids in Drug Discovery

The true impact of this chemical class is best illustrated through the discovery and development of specific drugs where the pyrazole carboxylic acid moiety is central to their function or synthesis.

Celecoxib (Celebrex): The Dawn of COX-2 Selectivity

The development of Celecoxib marked a paradigm shift in the management of inflammation and pain.[8] Its discovery was a triumph of rational drug design, stemming from the identification of two distinct cyclooxygenase (COX) isoforms in the early 1990s: COX-1, a constitutive enzyme for homeostatic functions, and COX-2, an inducible enzyme upregulated at sites of inflammation.[8] The therapeutic goal was clear: selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to avoid the gastrointestinal side effects common to non-selective NSAIDs.[8]

A team at G.D. Searle & Company, led by John Talley, discovered that diaryl heterocycles were potent and selective COX-2 inhibitors.[8][9] This research culminated in the synthesis of Celecoxib, a diarylpyrazole containing a characteristic benzenesulfonamide group. This sulfonamide moiety is crucial for selectivity, as it binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[8] Celecoxib was launched in 1998 and became the first selective COX-2 inhibitor to reach the market.[9][10]

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

The Pyrazole Ring: A Privileged Scaffold in Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and agrochemical science.[1][2] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have rendered it a "privileged scaffold."[3] This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs and commercial pesticides.[4][5] This technical guide provides a comprehensive overview of the biological significance of the pyrazole ring, detailing its role in the design of anticancer, anti-inflammatory, and antimicrobial agents, as well as its application in the development of herbicides, insecticides, and fungicides. This guide includes structured quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.

Medicinal Chemistry Applications

The versatility of the pyrazole core has been extensively exploited in the development of therapeutic agents across a wide range of diseases. Its ability to be readily functionalized allows for the fine-tuning of steric and electronic properties, enabling potent and selective interactions with various biological targets.[6]

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines and tumors.[7] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and angiogenesis, such as protein kinases.[8][9][10]

1.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a key component in numerous protein kinase inhibitors (PKIs).[8] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[8][10]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several pyrazole-containing compounds have been developed as potent VEGFR-2 inhibitors.[7] For instance, a novel series of polysubstituted pyrazole derivatives exhibited significant anticancer activity, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines.[7]

-

PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in cancer and plays a critical role in cell growth, proliferation, and survival. A series of novel pyrazole carbaldehyde derivatives were designed as PI3 kinase inhibitors, with one compound exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM.[7]

1.1.2. Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives have been shown to interfere with other critical cellular processes in cancer cells, including DNA replication and cell division. Some polysubstituted pyrazole derivatives have demonstrated the ability to bind to the minor groove of DNA, leading to anticancer activity.[7]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

| Compound/Drug | Target/Mechanism | Cancer Cell Line | IC50/EC50 | Reference(s) |

| Pyrazole Benzothiazole Hybrid (Compound 25) | VEGFR-2 Inhibition | HT29, PC3, A549, U87MG | 3.17-6.77 µM | [7] |

| Pyrazole Carbaldehyde Derivative (Compound 43) | PI3K Inhibition | MCF7 | 0.25 µM | [7] |

| Polysubstituted Pyrazole Derivative (Compound 59) | DNA Binding | HepG2 | 2 µM | [7] |

| Ruxolitinib | JAK1/JAK2 Inhibition | N/A | ~3 nM | [8] |

| Crizotinib | ALK/ROS1 Inhibition | Various | Varies | [10] |

| Encorafenib | BRAF V600E Inhibition | Various | Varies | [10] |

| Pyrazole-Indole Hybrid (7a) | CDK-2 Inhibition | HepG2 | 6.1 ± 1.9 μM | [11] |

| Pyrazole-Indole Hybrid (7b) | CDK-2 Inhibition | HepG2 | 7.9 ± 1.9 μM | [11] |

| N-phenyl pyrazoline 5 | Tyrosine Kinase Inhibition | Hs578T | 3.95 µM | [5] |

| N-phenyl pyrazoline 5 | Tyrosine Kinase Inhibition | MDA MB 231 | 21.55 µM | [5] |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (3i) | VEGFR-2 Inhibition | PC-3 | 1.24 µM | [12] |

Anti-inflammatory Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs, most notably the selective COX-2 inhibitors.[13]

1.2.1. COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14] Celecoxib, a widely prescribed anti-inflammatory drug, features a 1,5-diarylpyrazole core that is crucial for its selective binding to the COX-2 enzyme.[13][15]

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound/Drug | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (SI) | Reference(s) |

| Celecoxib | COX-2 | 15 µM | 0.04 µM | 375 | [13] |

| Deracoxib | COX-2 | 3.9 µM | 0.08 µM | 48.75 | [13] |

| Lonazolac | COX-2 | - | - | - | [13] |

| Phenylbutazone | COX-1/COX-2 | - | - | - | [13] |

| Pyrazole Derivative 5u | COX-2 | 134.12 µM | 1.79 µM | 74.92 | [16] |

| Pyrazole Derivative 5s | COX-2 | 183.11 µM | 2.51 µM | 72.95 | [16] |

| Pyrazole Derivative 10 | COX-2 | - | - | 7.83 | [17] |

| Pyrazole Derivative 27 | COX-2 | - | - | 7.16 | [17] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[18][19] Two approved cephalosporin antibiotics, cefoselis and ceftolozane, contain a pyrazole ring.[18]

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| N-Benzoic acid derived pyrazole hydrazone (3) | A. baumannii | 4 | [18] |

| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | E. coli 1924 | 1 | [18] |

| Imidazo-pyridine substituted pyrazole (18) | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 | [18] |

| Triazine-fused pyrazole (32) | S. epidermidis | 0.97 | [18] |

| Triazine-fused pyrazole (32) | E. cloacae | 0.48 | [18] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5 | [6] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | A. niger | 7.8 | [6] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | C. albicans | 2.9 | [6] |

| Indazole 5 | S. aureus (MDR) | 64 | [20] |

| Pyrazoline 9 | S. aureus (MDR) | 4 | [20] |

Agrochemical Applications

The pyrazole ring is a "privileged" structure not only in pharmaceuticals but also in the agrochemical industry, where it is a key component of many commercially successful fungicides, herbicides, and insecticides.[5]

Fungicides

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), leading to a blockage of ATP production and ultimately fungal cell death.[5] Examples of commercial SDHI fungicides containing a pyrazole-carboxamide group include Bixafen, Fluxapyroxad, and Sedaxane.[5]

Table 4: Fungicidal Activity of Representative Pyrazole Derivatives

| Compound/Fungicide | Pathogen | EC50 (µg/mL) | Reference(s) |

| Pyrazole Derivative 26 | B. cinerea | 2.432 | [7] |

| Pyrazole Derivative 26 | R. solani | 2.182 | [7] |

| Pyrazole Derivative 26 | V. mali | 1.787 | [7] |

| Pyrazole Derivative 26 | T. cucumeris | 1.638 | [7] |

| Isoxazolol pyrazole carboxylate 7ai | R. solani | 0.37 | [13] |

| Pyrazole Analogue 1v | F. graminearum | 0.0530 µM | [3] |

| Pyrazole Derivative 10d | G. graminis var. tritici | >90% inhibition at 50 µg/mL | [21] |

| Pyrazole Derivative 10e | G. graminis var. tritici | >90% inhibition at 50 µg/mL | [21] |

Herbicides

Pyrazole-containing compounds are effective herbicides that often target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of HPPD disrupts the tyrosine degradation pathway, leading to a bleaching effect in plants and ultimately their death.[22]

Table 5: Herbicidal Activity of Representative Pyrazole Derivatives

| Compound/Herbicide | Weed Species | Activity | Reference(s) |

| Pyrazole Benzophenone 5n | Barnyard grass | Good activity at 0.05 mmol m⁻² | [14] |

| Pyrazole Benzophenone 5o | Barnyard grass | Good activity at 0.05 mmol m⁻² | [14] |

| Pyrazole Isothiocyanate 3-1 | E. crusgalli | EC50 = 64.32 µg/mL | [4] |

| Pyrazole Isothiocyanate 3-7 | D. glomerata | EC50 = 59.41 µg/mL | [4] |

| Pyrazole derivative 10a | Barnyard grass | EC50 = 10.37 g/ha | [23] |

Insecticides

Pyrazole-based insecticides are highly effective against a broad range of agricultural pests. A prominent example is Fipronil, which acts as a potent antagonist of the GABA-gated chloride channel in the insect's nervous system, leading to central nervous system disruption and death.[5]

Table 6: Insecticidal Activity of Representative Pyrazole Derivatives

| Compound/Insecticide | Pest Species | LC50/LD50 | Reference(s) |

| Fipronil | Cockroach GABA receptor | IC50 = 28 nM | [24][25] |

| Pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamide 2 | S. littoralis (2nd instar) | 0.553 mg/L | [15] |

| Pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamide 2 | S. littoralis (4th instar) | 1.28 mg/L | [15][26] |

| Pyrazoline 7 | C. pipiens (lab strain) | 180.35 µg/mL | |

| Pyrazoline 5 | C. pipiens (lab strain) | 222.87 µg/mL | [25] |

| Pyrazolidine derivative 2d | C. quinquefasciatus | LD50 = 15.4 µg/mL | [27] |

Experimental Protocols

Synthesis of Pyrazole Derivatives

3.1.1. General Knorr-Type Pyrazole Synthesis

This protocol describes a classic method for synthesizing 1,3,5-substituted pyrazoles.

-

Procedure:

-

Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

-

Add the substituted hydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.[3]

-

3.1.2. Synthesis of Celecoxib

-

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.

-

Procedure:

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for several hours.

-

After cooling, remove the solvent and dissolve the residue in ethyl acetate.

-

Wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify by recrystallization to yield Celecoxib.[8]

-

3.1.3. Synthesis of Fipronil

-

Procedure: A common synthetic route involves the oxidation of a precursor thio-pyrazole.

-

A mixture of 5-amino-l-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole, a halogenated organic acid (e.g., trichloroacetic acid), a solvent (e.g., chlorobenzene), and a catalyst (e.g., boric acid) is prepared and cooled.

-

Aqueous hydrogen peroxide is added, and the mixture is stirred for an extended period.

-

After workup, the crude Fipronil is isolated and purified, typically by recrystallization.[28]

-

Biological Evaluation

3.2.1. In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds in DMSO.

-

Add the diluted compounds, a positive control inhibitor, and a DMSO negative control to the wells of a 384-well plate.

-

Add the kinase enzyme solution and incubate to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

-

Incubate for a set period at a controlled temperature.

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Measure the luminescence, which is inversely proportional to kinase inhibition.

-

Calculate the percent inhibition and determine the IC50 value.[8]

-

3.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit cell proliferation.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the test pyrazole compounds.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][16][29]

-

3.2.3. In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

-

Procedure:

-

Use a commercial colorimetric or fluorometric COX inhibitor screening kit.

-

Prepare dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, cofactor, and probe.

-

Add the test compounds, a known inhibitor for positive control, and a vehicle control.

-

Add the diluted COX-1 or COX-2 enzyme to the respective wells.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence over time to determine the rate of reaction.

-

Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[30][31]

-

3.2.4. Antimicrobial Susceptibility Testing (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.

-

Procedure (Broth Microdilution Method):

-

Prepare serial twofold dilutions of the test pyrazole compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways and mechanisms through which pyrazole-containing compounds exert their biological effects is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole-based inhibitors.

PI3K/Akt Signaling Pathway in Cell Survival

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based inhibitors.

Mechanism of Action of Fipronil on GABA-gated Chloride Channels

Caption: Fipronil's mechanism of action on the insect GABA-gated chloride channel.

Mechanism of Action of SDHI Fungicides

Caption: Mechanism of action of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Conclusion

The pyrazole ring is undeniably a cornerstone of modern medicinal and agrochemical research. Its remarkable versatility and favorable physicochemical properties have led to the development of a multitude of successful drugs and pesticides. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its interactions with biological targets and the application of rational design principles, promises to yield even more innovative and effective chemical entities for the benefit of human health and agriculture. This technical guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the biological significance of the pyrazole ring, supported by quantitative data, detailed experimental protocols, and clear visualizations of underlying mechanisms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 23. researchgate.net [researchgate.net]

- 24. zenodo.org [zenodo.org]

- 25. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. jksus.org [jksus.org]

- 28. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 29. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

The Pyrazole Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Introduction

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological targets. When functionalized with a carboxylic acid group, the pyrazole scaffold gains an additional critical feature for drug design—a key site for ionic interactions and hydrogen bonding, which often enhances binding affinity and modulates pharmacokinetic properties. This technical guide provides a comprehensive overview of pyrazole-based carboxylic acids in drug discovery, covering their synthesis, diverse biological activities, and the mechanisms of action of prominent drug candidates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Synthesis of Pyrazole-Based Carboxylic Acids

The construction of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first described by Knorr in 1883.[1] This versatile method allows for the synthesis of a wide array of substituted pyrazoles. The introduction of a carboxylic acid moiety can be achieved by using appropriate precursors or through subsequent functional group transformations.

A general and robust method for synthesizing pyrazole-3-carboxylic acids involves the reaction of a β-ketoester with a hydrazine. The resulting pyrazolone can then be converted to the corresponding pyrazole carboxylic acid.

Representative Experimental Protocol: Synthesis of 5-substituted-1-phenyl-1H-pyrazole-3-carboxylic acid

This protocol outlines a common synthetic route starting from a β-diketone and a substituted hydrazine.

Materials:

-

Substituted 1,3-diketone (1.0 eq)

-

Phenylhydrazine hydrochloride (1.1 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Sodium Hydroxide (for hydrolysis)

-

Hydrochloric Acid (for acidification)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Cyclocondensation: To a solution of the 1,3-diketone in ethanol, add phenylhydrazine hydrochloride and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazole ester.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the pyrazole carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Applications

Pyrazole-based carboxylic acids have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas. Their ability to mimic or replace other aromatic systems, coupled with favorable pharmacokinetic profiles, makes them attractive candidates for drug development.[3]

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole-containing drugs are nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The most prominent example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[5] The carboxylic acid functionality is not present in Celecoxib itself but in some of its analogs and other pyrazole-based NSAIDs, where it plays a crucial role in binding to the active site of COX enzymes.

Mechanism of Action: COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[7] Selective inhibition of COX-2 reduces inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]

Below is a diagram illustrating the COX-2 signaling pathway and the site of action of selective inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 4. Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]